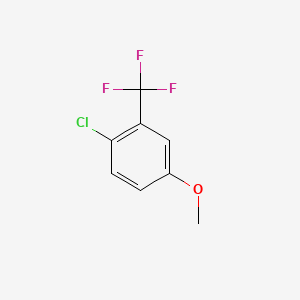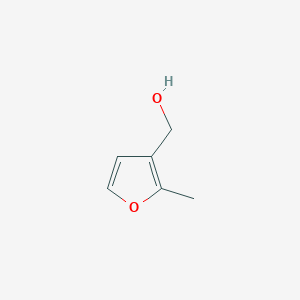
4-Chloro-3-(trifluoromethyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6ClF3O It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the third position and a chlorine atom at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(trifluoromethyl)anisole involves the following steps:
Starting Material: The synthesis begins with anisole (methoxybenzene).
Chlorination: Anisole is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the para position.
Trifluoromethylation: The chlorinated anisole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst.
The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Chloro-3-(trifluoromethyl)anisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles with various functional groups.
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(difluoromethyl)anisole or 4-chloro-3-(monofluoromethyl)anisole.
科学研究应用
4-Chloro-3-(trifluoromethyl)anisole has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or anti-cancer properties.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers with unique properties.
Chemical Biology: It is used as a probe to study enzyme mechanisms and interactions due to its distinctive chemical structure.
作用机制
The mechanism of action of 4-Chloro-3-(trifluoromethyl)anisole depends on its specific application:
Pharmaceuticals: It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Agrochemicals: It may interfere with essential biological processes in pests, such as enzyme inhibition or disruption of cell membranes.
Material Science: It may participate in polymerization reactions to form materials with desired properties.
相似化合物的比较
4-Chloro-3-(trifluoromethyl)anisole can be compared with other similar compounds, such as:
4-Chloroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)anisole: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.
4-Bromo-3-(trifluoromethyl)anisole:
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable for specific applications in pharmaceuticals, agrochemicals, and material science.
属性
IUPAC Name |
1-chloro-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKNQCAJLSTLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378752 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-73-7 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)









